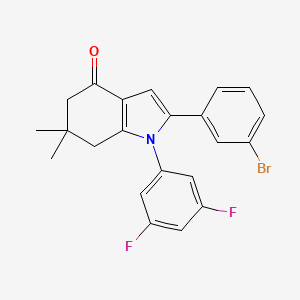
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (DFBP-DMTI) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the indole family, which is composed of compounds that contain a nitrogen-containing aromatic ring structure. DFBP-DMTI has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal compound for studying the molecular mechanisms of action of various biological processes.
Scientific Research Applications
Environmental Presence and Health Effects
Perfluorinated Chemicals (PFCs) : Studies on perfluorinated chemicals, a group that shares some chemical characteristics with the compound due to fluorination, have shown widespread environmental presence and potential health implications. For example, Kärrman et al. (2006) explored the blood levels of some PFCs in Sweden, highlighting their persistence and bioaccumulation potential, as well as suggesting a need for monitoring human exposure due to potential health implications (Kärrman et al., 2006).
Brominated Flame Retardants (BFRs) : BFRs, which include brominated compounds similar in halogenation to the query compound, have been extensively researched for their use in reducing the flammability of consumer products and their subsequent release into the environment. Studies have assessed the levels of BFRs in indoor environments and their potential human exposure, with particular concern for vulnerable populations like children. For instance, Fromme et al. (2014) investigated organophosphate flame retardants and plasticizers in German daycare centers, highlighting the exposure of children to these chemicals and suggesting potential health risks (Fromme et al., 2014).
properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2NO/c1-22(2)11-20-18(21(27)12-22)10-19(13-4-3-5-14(23)6-13)26(20)17-8-15(24)7-16(25)9-17/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXANQPVGXHJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
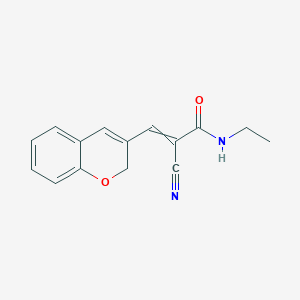
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
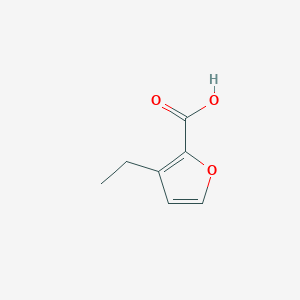
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)

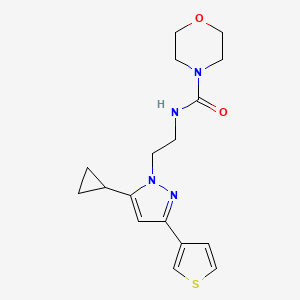
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
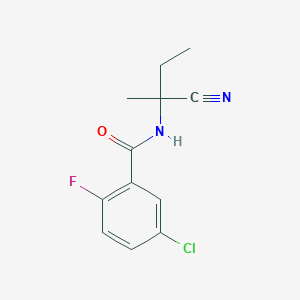
amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)